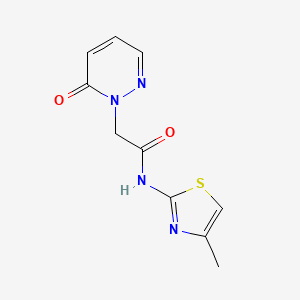
tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate is a structurally complex molecule that is likely to be of interest in the field of synthetic organic chemistry due to its potential applications in pharmaceuticals and materials science. While the specific compound is not directly mentioned in the provided papers, related compounds and synthetic methods are discussed, which can provide insights into its synthesis and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with a focus on maintaining stereochemical integrity. For instance, an improved synthesis of a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, yielding a high enantiomeric excess after recrystallization . Additionally, the use of tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been demonstrated for the chemoselective protection of amines and phenols . These methods could potentially be adapted for the synthesis of tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of complex organic compounds. For example, the structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was elucidated using this method, revealing the orientation of substituents and the presence of hydrogen bonding in the crystal structure . Similarly, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined, showcasing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These studies provide a framework for analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of tert-butyl-substituted compounds can be quite diverse. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate undergoes Diels-Alder reactions, electrophilic and nucleophilic substitutions, as well as reduction and oxidation of functional groups . These transformations are indicative of the potential chemical reactions that tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate might undergo, depending on the presence of similar functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. For example, the crystal packing and hydrogen bonding observed in the structures of related compounds suggest that tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate may also exhibit specific solubility, melting point, and stability characteristics . The presence of tert-butyl groups typically increases steric bulk, which can influence the compound's reactivity and physical properties.
Applications De Recherche Scientifique
Synthesis and Molecular Structures
The synthesis of complex molecular structures, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, demonstrates the utility of tert-butyl derivatives in constructing cyclic amino acid esters and analyzing their molecular structures through techniques like 1H NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. This highlights the role of tert-butyl derivatives in facilitating the synthesis of novel chemical entities with potential applications in various fields, including medicinal chemistry and materials science (Moriguchi et al., 2014).
Chemical Reactions and Methodologies
Tert-butyl derivatives are utilized in intricate chemical reactions, such as the Diels-Alder reactions, where tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate participates in the synthesis of hexahydroindolinones. This application is crucial for the development of synthetic methodologies and the preparation of complex molecules, showcasing the versatility of tert-butyl derivatives in organic synthesis (Padwa et al., 2003).
Antifolate Research
In the realm of medicinal chemistry, tert-butyl derivatives, such as those in quinazoline antifolates, are synthesized for their inhibitory effects on enzymes like thymidylate synthase. This research is pivotal in drug discovery, especially in the development of antifolate therapeutics for conditions like cancer and infectious diseases (Pawełczak et al., 1989).
Corrosion Inhibition
Research on tert-butyl derivatives extends to materials science, where compounds like tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate are evaluated as corrosion inhibitors for carbon steel. This highlights the potential of tert-butyl derivatives in protecting materials from corrosion, contributing to their longevity and durability in various industrial applications (Faydy et al., 2019).
Radical Reactions and Functionalizations
Tert-butyl phenylazocarboxylates serve as versatile building blocks in synthetic chemistry, enabling nucleophilic substitutions and radical reactions. These reactions allow for the modification of aromatic compounds, showcasing the role of tert-butyl derivatives in diversifying chemical structures and functionalities (Jasch et al., 2012).
Propriétés
IUPAC Name |
tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-10-6-7-11(16)9-12(10)15/h10,12H,4-9H2,1-3H3/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDLRIZGEHJSRV-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]2[C@H]1CC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

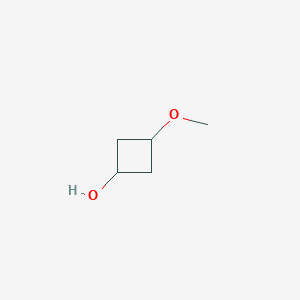
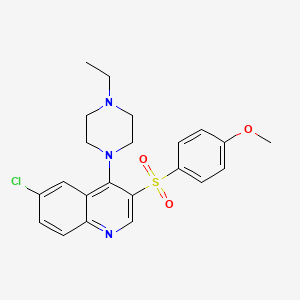
![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea](/img/structure/B2545603.png)
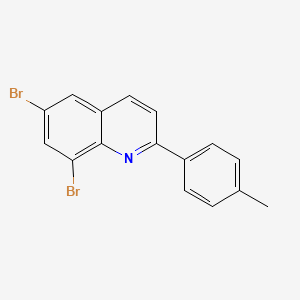
![N-(2,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2545605.png)

![8-chloro-2-(2-(methylthio)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2545607.png)
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2545608.png)
![2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2545609.png)
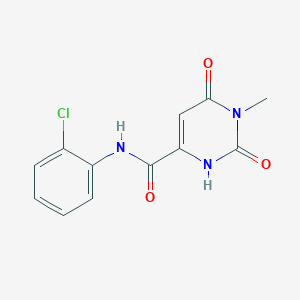
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2545611.png)
![3,9-Dimethyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2545612.png)
